molecular formula C21H24N4O3 B10940422 6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10940422
M. Wt: 380.4 g/mol
InChI Key: NQZUQLFMUGDXLQ-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-(2,3-DIMETHOXYPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethoxyphenyl group, and a pyrazolopyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-(2,3-DIMETHOXYPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved through a condensation reaction between a hydrazine derivative and a pyridine carboxylic acid derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the pyrazolopyridine core. This can be achieved through a Suzuki-Miyaura coupling reaction, using a boronic acid derivative of the dimethoxyphenyl group and a palladium catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine derivative and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-(2,3-DIMETHOXYPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents such as amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-(2,3-DIMETHOXYPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is being studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Pharmacology: The compound is used in pharmacological studies to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: It is used as a tool compound to study biological pathways and molecular targets.

    Industrial Applications: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-(2,3-DIMETHOXYPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and ultimately therapeutic effects.

Comparison with Similar Compounds

6-CYCLOPROPYL-N~4~-(2,3-DIMETHOXYPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolopyridine Derivatives: These compounds share the pyrazolopyridine core and may have similar biological activities.

    Cyclopropyl-Containing Compounds: These compounds contain a cyclopropyl group and may have similar chemical reactivity.

    Dimethoxyphenyl Derivatives: These compounds contain a dimethoxyphenyl group and may have similar pharmacological properties.

The uniqueness of 6-CYCLOPROPYL-N~4~-(2,3-DIMETHOXYPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential therapeutic applications.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H24N4O3/c1-4-10-25-20-15(12-22-25)14(11-17(23-20)13-8-9-13)21(26)24-16-6-5-7-18(27-2)19(16)28-3/h5-7,11-13H,4,8-10H2,1-3H3,(H,24,26)

InChI Key

NQZUQLFMUGDXLQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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